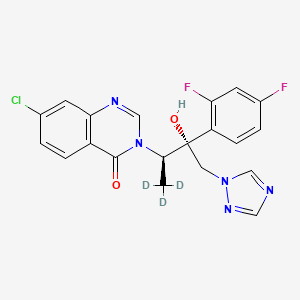
アルバカノゾール-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Albaconazole-d3 is the deuterium labeled Albaconazole . It is a deuterated version of the antifungal drug Albaconazole and is commonly used in the treatment of various fungal infections, including aspergillosis, candidiasis, and dermatophytosis . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of a strict structural analogue of albaconazole in which the quinazolinone ring is fused by a thiazole moiety led to the discovery of a new triazole with broad-spectrum antifungal activity .Molecular Structure Analysis
The molecular formula of Albaconazole-d3 is C20H13D3ClF2N5O2 . The molecular weight is 434.84 . The structure includes a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring, and a pyrimidine ring .Chemical Reactions Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The chemical reactions involved in the development of Albaconazole-d3 are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Albaconazole-d3 include a molecular weight of 434.8 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 5, an exact mass of 434.1148890 g/mol, a monoisotopic mass of 434.1148890 g/mol, a topological polar surface area of 83.6 Ų, a heavy atom count of 30, a formal charge of 0, and a complexity of 673 .科学的研究の応用
真菌感染症の治療
アルバカノゾールは、真菌感染症の経口治療のために開発されている新しいトリアゾール系薬剤です . 本薬剤は、幅広い皮膚糸状菌および酵母菌種に対して有効性が示されています .
薬物動態研究
アルバカノゾールは、安全性と薬物動態を評価するために、第1相、無作為化、オープンラベル、クロスオーバー試験で使用されてきました . この試験では、バイオアベイラビリティ、バイオエクイバレンス、耐容性、および安全性を評価するために、アルバカノゾールカプセル4錠(1錠100mg)とアルバカノゾール錠1錠(400mg)を比較しました .
爪白癬の治療
アルバカノゾール400mgを週1回経口投与したところ、24週間または36週間後、遠位爪下爪白癬に対する臨床的および真菌学的治癒率が高くなりました .
アルツハイマー病研究
アルバカノゾール-d3、特にリード化合物である「D3」は、すべてd-エナンチオマーペプチドであり、in vitroでAβオリゴマーを選択的に除去することが証明されています . in vivoでは、D3は、いくつかのトランスジェニックADマウスモデルで認知機能を向上させ、プラーク負荷を軽減します .
バイオアベイラビリティとバイオエクイバレンス試験
アルバカノゾール錠剤とカプセル剤のAUC(曲線下面積)とC max(最大測定血漿濃度)を比較する試験が行われました . その結果、錠剤製剤で400mgを単回経口投与した場合のアルバカノゾールのAUCとC maxは、カプセル製剤よりも低くなりました .
安全性および耐容性試験
アルバカノゾールの錠剤製剤とカプセル製剤の両方とも、試験において安全で耐容性が高いことがわかりました <svg class="icon" height="16" p-id="1735"
Safety and Hazards
将来の方向性
Albaconazole is a novel triazole being developed for the oral treatment of fungal diseases. Once-weekly oral dosing with 400 mg albaconazole for 24 or 36 weeks resulted in high rates of clinical and mycological resolution for distal subungual onychomycosis, as well as a favorable safety and tolerability profile . The utility of clinically available antifungals is limited by their narrow spectrum of activity, high toxicity, and emerging resistance. Novel antifungals in clinical development include first-in-class agents, new structures for an established target, and formulation modifications to marketed antifungals, in addition to repurposed agents .
作用機序
- Lanosterol demethylase is involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By inhibiting this enzyme, Albaconazole disrupts ergosterol synthesis, leading to membrane instability and cell death .
- The reduction in ergosterol levels affects membrane fluidity, permeability, and integrity. Consequently, fungal cells become more susceptible to damage and are unable to maintain their structural integrity .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
Albaconazole-d3, like its parent compound Albaconazole, is believed to inhibit the fungal CYP51 enzyme . This enzyme is involved in the synthesis of ergosterol, a vital component of the fungal cell membrane . By inhibiting this enzyme, Albaconazole-d3 disrupts the integrity of the fungal cell membrane, leading to cell death .
Cellular Effects
Albaconazole-d3 has shown potent activity against various fungal species in both in vitro and in vivo settings . It has been found to be well-tolerated and effective in treating fungal infections
Molecular Mechanism
The molecular mechanism of Albaconazole-d3 is thought to involve the inhibition of the fungal CYP51 enzyme . This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane . By inhibiting this enzyme, Albaconazole-d3 disrupts the production of ergosterol, leading to a compromise in the integrity of the fungal cell membrane and ultimately cell death .
Temporal Effects in Laboratory Settings
Albaconazole, the parent compound of Albaconazole-d3, has been reported to have a very long half-life and large volume of distribution , suggesting that Albaconazole-d3 may also exhibit similar properties.
Dosage Effects in Animal Models
In animal models, Albaconazole has shown to be effective at higher dosages . For instance, in an animal model of Chagas’ disease, Albaconazole could be detected in cerebrospinal fluid only at higher dosages (80 mg/kg/day), with drug concentrations in the cerebrospinal fluid reaching 15% of serum levels . It is plausible that Albaconazole-d3 may exhibit similar dosage effects in animal models.
Metabolic Pathways
The specific metabolic pathways that Albaconazole-d3 is involved in are not fully known. Given that it is a derivative of Albaconazole, it is likely that it shares similar metabolic pathways. Albaconazole is known to inhibit the fungal CYP51 enzyme, which is involved in the synthesis of ergosterol .
Transport and Distribution
Albaconazole, the parent compound, has been reported to have a large volume of distribution , suggesting that Albaconazole-d3 may also be widely distributed within the body.
特性
IUPAC Name |
7-chloro-3-[(2R,3R)-1,1,1-trideuterio-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXWHUVLCAJQL-JHSKFNMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

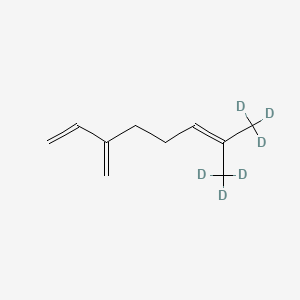
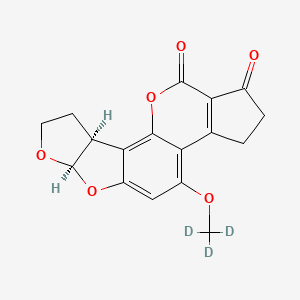
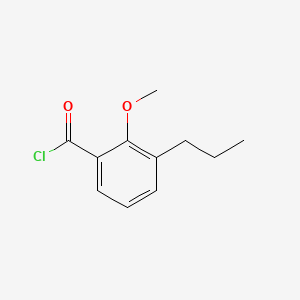
![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)
![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)
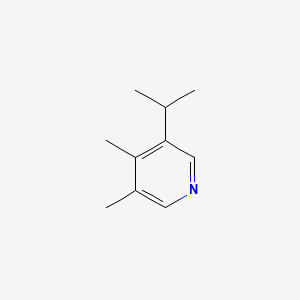
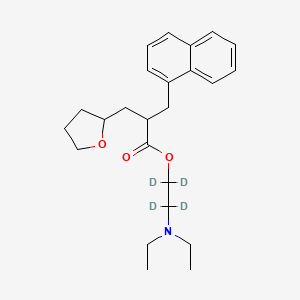
![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)




